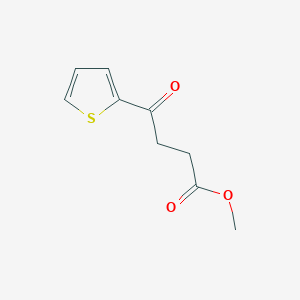

Methyl 4-oxo-4-(thiophen-2-yl)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxo-4-thiophen-2-ylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-9(11)5-4-7(10)8-3-2-6-13-8/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQYPEWQHTZIJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Oxo 4 Thiophen 2 Yl Butanoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For Methyl 4-oxo-4-(thiophen-2-yl)butanoate, the key functional groups are a methyl ester and a ketone. The most logical disconnection is at the C-C bond between the thiophene (B33073) ring and the adjacent carbonyl group. This disconnection points to a Friedel-Crafts acylation reaction, a powerful method for forming C-C bonds to aromatic rings.

This retrosynthetic step suggests that the target molecule can be synthesized from thiophene and a suitable four-carbon electrophile. The electrophile required is the acyl chloride derivative of monomethyl succinate (B1194679), namely methyl 4-chloro-4-oxobutanoate. This acyl chloride can be prepared from either monomethyl succinate or succinic anhydride (B1165640).

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution reactions and represents the most common route for synthesizing aryl ketones. asianpubs.org This methodology is central to the preparation of this compound. uminho.pt

Preparation of Acylating Reagents

The success of the Friedel-Crafts acylation hinges on the preparation of a highly reactive acylating reagent. Two primary precursors are utilized for this purpose: carboxylic acids and anhydrides.

A common method for activating a carboxylic acid for acylation is its conversion to the corresponding acyl chloride. uminho.pt In the synthesis of the title compound, monomethyl succinate (4-methoxy-4-oxobutanoic acid) is converted to methyl 4-chloro-4-oxobutanoate. This transformation can be achieved using various chlorinating agents. A prevalent laboratory method involves the use of oxalyl chloride in a solvent like dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds smoothly to yield the desired acyl chloride. chemicalbook.com

| Starting Material | Reagent | Solvent | Product | Yield |

| Monomethyl succinate | Oxalyl chloride, DMF (cat.) | Dichloromethane | Methyl 4-chloro-4-oxobutanoate | 91.3% chemicalbook.com |

This table illustrates a typical conversion of a carboxylic acid to an acyl chloride.

An alternative and efficient route to the necessary acylating reagent precursor, monomethyl succinate, begins with succinic anhydride. uminho.pt The alcoholysis of succinic anhydride with methanol (B129727) provides the desired monoester. This reaction is typically carried out by refluxing the anhydride in methanol.

| Starting Material | Reagent | Conditions | Product |

| Succinic anhydride | Methanol | Reflux | 4-methoxy-4-oxobutanoic acid uminho.pt |

This table shows the alcoholysis of succinic anhydride to form the monoester.

Electrophilic Aromatic Substitution on Thiophene

With the acylating reagent, methyl 4-chloro-4-oxobutanoate, in hand, the next crucial step is the electrophilic aromatic substitution on the thiophene ring. uminho.pt

The Friedel-Crafts acylation of thiophene is a well-established reaction. Thiophene is an electron-rich heterocycle and is highly reactive towards electrophiles. The acylation occurs preferentially at the 2-position of the thiophene ring. echemi.com This regioselectivity is due to the greater stabilization of the cationic intermediate formed during attack at this position through resonance involving the sulfur atom's lone pairs. echemi.com

A variety of Lewis acid catalysts can be employed for this reaction, including aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄). google.com However, due to the sensitivity of the thiophene ring, milder catalysts are often preferred to minimize side reactions. google.com Ethylaluminum dichloride (EtAlCl₂) has been shown to be an effective catalyst for the acylation of thiophene, leading to high yields under non-acidic conditions. asianpubs.org Zeolite catalysts have also been explored as reusable and environmentally friendly alternatives to traditional Lewis acids. researchgate.nettsijournals.com

In a typical procedure, the acyl chloride is added to a mixture of thiophene and the Lewis acid catalyst in a suitable solvent, such as dichloromethane, at a controlled temperature. asianpubs.org The reaction is then quenched, and the product is isolated through extraction and purification. uminho.pt

| Thiophene Reactant | Acylating Reagent | Catalyst | Solvent | Product | Yield |

| Thiophene | Succinyl chloride | EtAlCl₂ | CH₂Cl₂ | 1,4-bis(2-thienyl)butane-1,4-dione | 99% asianpubs.org |

| Thiophene | Acetic anhydride | C25 zeolite | None | 2-acetylthiophene (B1664040) | 96.3% researchgate.net |

This table presents examples of Friedel-Crafts acylation on thiophene with different acylating agents and catalysts.

Mechanism of Friedel-Crafts Acylation on Heterocycles

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. libretexts.org The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). byjus.comsigmaaldrich.com

The mechanism proceeds through several distinct steps:

Formation of the Electrophile : The Lewis acid catalyst reacts with the acyl halide to form a highly electrophilic acylium ion, which is stabilized by resonance. byjus.comsigmaaldrich.com

Electrophilic Attack : The aromatic ring, acting as a nucleophile, attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation : A weak base, often the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step restores the ring's aromaticity and regenerates the Lewis acid catalyst. byjus.com

When applied to heterocyclic compounds like thiophene, the Friedel-Crafts acylation exhibits significant regioselectivity. Thiophene is more reactive than benzene (B151609) in this reaction, but it is also more susceptible to polymerization and other side reactions under harsh acidic conditions. google.comcore.ac.uk Therefore, milder Lewis acids like stannic chloride, zinc chloride, or ethylaluminum dichloride (EtAlCl₂) are often preferred. google.comcore.ac.ukasianpubs.org

Acylation of unsubstituted thiophene occurs preferentially at the C2 position over the C3 position. libretexts.orgstackexchange.com This regioselectivity is governed by the relative stability of the cationic sigma complex intermediate. Attack at the C2 position results in a more stable intermediate where the positive charge can be delocalized over more atoms, including the sulfur atom, through three resonance structures. stackexchange.comechemi.com In contrast, attack at the C3 position yields a less stable intermediate with only two resonance contributors. stackexchange.comechemi.com The synthesis of this compound or its carboxylic acid precursor via Friedel-Crafts acylation of thiophene with a succinic anhydride derivative takes advantage of this inherent C2 selectivity. uminho.ptasianpubs.org

Strategies for β-Keto Ester Formation

β-Keto esters are highly valuable synthetic intermediates due to the presence of multiple reactive sites, including an active methylene (B1212753) group, a ketone, and an ester. mdpi.comnih.gov These functionalities allow for a wide range of subsequent transformations. Several key strategies have been developed for the synthesis of these compounds.

Acetoacetic Ester Condensation and Related Processes

The quintessential method for synthesizing β-keto esters is the Claisen condensation, a reaction that forms a carbon-carbon bond between two ester molecules in the presence of a strong base. blogspot.comlibretexts.org The product of this condensation is a β-keto ester. The reaction requires at least one of the esters to possess α-hydrogens and necessitates a stoichiometric amount of base because the resulting β-keto ester is acidic and is deprotonated by the base, driving the equilibrium forward. blogspot.com

The mechanism involves three main steps:

Enolate Formation : An alkoxide base removes an α-proton from an ester molecule to form a nucleophilic enolate ion. libretexts.orgshivajicollege.ac.in

Nucleophilic Acyl Substitution : The enolate ion attacks the carbonyl carbon of a second ester molecule in a nucleophilic acyl substitution, forming a tetrahedral intermediate. blogspot.comshivajicollege.ac.in

Elimination : The intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester. libretexts.orgshivajicollege.ac.in

A variation known as the Dieckmann condensation allows for the intramolecular reaction of a diester to form a cyclic β-keto ester. blogspot.com Crossed Claisen condensations, which involve two different esters, can be synthetically useful if one of the esters lacks α-hydrogens, thereby preventing self-condensation and simplifying the product mixture. libretexts.orgwebsite-files.com

The acetoacetic ester synthesis is a powerful sequence for preparing ketones, which leverages the reactivity of β-keto esters. youtube.compharmaxchange.info The methylene protons situated between the two carbonyl groups of a β-keto ester are particularly acidic (pKa ≈ 11 in ethyl acetoacetate) and can be readily removed by a base to form a resonance-stabilized enolate. shivajicollege.ac.inyoutube.com This enolate is a soft nucleophile that can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position. jove.comjove.comlibretexts.org

The choice of base is crucial; it must be strong enough to deprotonate the β-keto ester but should not promote unwanted side reactions like saponification. Alkoxides such as sodium ethoxide are commonly used. website-files.com The alkylating agent is typically a primary or secondary alkyl halide, as tertiary halides tend to undergo elimination. libretexts.org This alkylation can be performed once or twice to yield mono- or di-substituted β-keto esters, respectively. website-files.comjove.com Subsequent hydrolysis and decarboxylation of the alkylated β-keto ester yields a substituted ketone. pharmaxchange.infojove.com

| Base | Typical Substrate | Common Alkylating Agents (R-X) | Reference(s) |

| Sodium Ethoxide (NaOEt) | Ethyl Acetoacetate | Methyl Iodide (CH₃I) | website-files.com, shivajicollege.ac.in |

| Sodium Hydride (NaH) | Methyl Palmitate | Alkyl Halides | researchgate.net |

| Potassium Hydroxide (B78521) (KOH) | Alkyl Acetoacetic Esters | Alkyl Halides | |

| Lithium Diisopropylamide (LDA) | General Ketones/Esters | Primary/Secondary Alkyl Halides | libretexts.org |

A more recent and highly chemoselective method for synthesizing β-keto esters involves the cross-coupling of amides and esters. acs.orgnih.gov This transition-metal-free approach allows for the reaction of activated tertiary amides with enolizable esters in the presence of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) at room temperature. acs.orgacs.org

The reaction is believed to proceed via the nucleophilic attack of the ester enolate on the activated amide. This leads to C–N bond cleavage in the amide, forming the β-ketoester and releasing a secondary amine. acs.org This methodology offers a significant advantage over the classical mixed-Claisen condensation, particularly when coupling two different enolizable partners, as it provides good yields of the desired β-ketoester without the formation of undesired self-coupling products. acs.org The protocol is effective for a variety of substituted tertiary benzamides and enolizable aliphatic amides. acs.orgorganic-chemistry.org

C-Acylation of Enol Silyl (B83357) Ethers and Ketene (B1206846) Silyl Acetals

Silyl enol ethers and ketene silyl acetals serve as stable and isolable enolate equivalents, offering a regioselective approach to β-keto ester synthesis. organic-chemistry.org The C-acylation of these substrates can be achieved by reacting them with an acylating agent, such as an acyl chloride, in the presence of a promoter or catalyst. organic-chemistry.orgacs.org

For instance, pentafluorophenylammonium triflate (PFPAT) has been shown to effectively catalyze the C-acylation of ketene silyl acetals with acyl chlorides. organic-chemistry.org This method is particularly useful for producing thermodynamically unfavorable and sterically hindered α,α-dialkylated β-keto esters in good yields. organic-chemistry.org Similarly, Lewis acids like titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂) can mediate the reaction between silyl ketene acetals and electrophiles. acs.orgmsu.edu The Mukaiyama aldol (B89426) reaction is a classic example of this reactivity, and its principles extend to acylation reactions. The use of pre-formed silyl enol ethers allows for greater control over the reaction's regioselectivity compared to traditional enolate generation from an unsymmetrical ketone. acs.org

| Enolate Equivalent | Acylating Agent | Catalyst/Promoter | Product Type | Reference(s) |

| Ketene Silyl Acetal | Acyl Chloride | PFPAT | β-Keto Ester | organic-chemistry.org |

| Silyl Enol Ether | Acyl Chloride | ZnCl₂ | 1,3-Diketone | acs.org |

| Silyl Ketene Acetal | Benzaldehyde | TiCl₄ | β-Hydroxy Ester | msu.edu |

| Ketone Enolate | Alkyl Pentafluorophenylcarbonate | MgBr₂·Et₂O / DMAP | β-Keto Ester | qub.ac.uk |

Utilization of Active Methylene Compounds as Precursors

Active methylene compounds are characterized by a -CH₂- group positioned between two electron-withdrawing groups, such as ester, ketone, or cyano groups. shivajicollege.ac.inslideshare.net This structural motif renders the methylene protons significantly acidic and thus easily removable by a base. shivajicollege.ac.in Ethyl acetoacetate, diethyl malonate, and ethyl cyanoacetate (B8463686) are classic examples of active methylene compounds. slideshare.net

These compounds are excellent precursors for β-keto esters. The synthesis of β-keto esters can be accomplished through the C-acylation of the enolate derived from an active methylene compound. For example, Meldrum's acid, a cyclic diester, is a highly versatile active methylene compound. It can be activated with reagents like N,N′-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to react with carboxylic acids. The resulting intermediate can then be refluxed in an alcohol, such as tert-butanol, to efficiently generate the corresponding β-keto ester. nih.gov This strategy allows for the direct synthesis of β-keto esters from a wide range of carboxylic acids under relatively mild conditions. nih.gov Another approach involves the acylation of acetoacetic esters with acylating agents like 1-acylbenzotriazoles, followed by a deacetylation step to yield the desired β-keto ester. nih.gov

Optimization of Synthetic Pathways

The optimization of the synthesis of this compound primarily revolves around the careful control of reaction parameters to maximize yield and purity while minimizing reaction time and environmental impact. Key areas of focus include the management of reaction time and temperature, strategies to improve yield, and the selection of appropriate solvents.

The interplay between reaction time and temperature is a critical factor in the Friedel-Crafts acylation of thiophene. Generally, increasing the reaction temperature can lead to a higher reaction rate, thus reducing the required reaction time. However, elevated temperatures can also promote the formation of undesirable by-products and lead to the decomposition of the reactants or the product.

For instance, in the related acylation of thiophene with acetic anhydride using a solid acid catalyst, the reaction temperature significantly influences the conversion rate. Studies have shown that increasing the temperature can enhance the conversion of thiophene. tsijournals.com For example, one study on the acetylation of thiophene demonstrated that increasing the temperature from 313K to 353K resulted in a higher conversion rate. tsijournals.com However, excessively high temperatures in Friedel-Crafts reactions can lead to the formation of by-products. tsijournals.com

The optimal temperature for the acylation of thiophene is often a compromise to achieve a reasonable reaction rate without significant side reactions. A patent for the acylation of thiophene suggests a temperature range between approximately 30°C and 150°C, with the reaction time varying from about 1 hour to 10 hours, depending on the specific reactants and catalyst used. google.com In one example, heating a mixture of thiophene, acetic anhydride, and zinc chloride to a reflux temperature that rose from 106°C to 119°C over four hours resulted in a 60% yield of 2-acetylthiophene. google.com

The following table, based on data from analogous thiophene acylation reactions, illustrates the general effect of temperature on reaction time and product yield.

Table 1: Illustrative Effect of Temperature and Reaction Time on Thiophene Acylation Yield

| Entry | Temperature (°C) | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|

| 1 | 60 | 5 | ~96 |

| 2 | 80 | 2 | ~99 |

| 3 | 100 | 1 | >90 (with specific catalysts) |

Note: This data is illustrative and based on the acylation of thiophene with different acylating agents and catalysts. Specific conditions for this compound may vary.

Maximizing the yield of this compound involves several strategic considerations, primarily centered around the choice and amount of catalyst, and the molar ratio of the reactants.

The selection of the catalyst is paramount. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts and can lead to the formation of stable complexes with the ketone product, thereby reducing the yield. google.com The use of more efficient and reusable solid acid catalysts, such as certain zeolites (e.g., Hβ), has shown excellent results in the acylation of thiophene, with reported yields of 2-acetylthiophene reaching up to 98.6%. tsijournals.comtsijournals.com The amount of catalyst used also plays a crucial role. Increasing the catalyst loading can enhance the reaction rate and conversion, but an excessive amount can complicate the reaction control and lead to the formation of by-products. tsijournals.com

The molar ratio of the reactants, specifically the acylating agent to thiophene, is another key parameter. An excess of the acylating agent can drive the reaction towards completion and improve the yield. For example, in the acylation of thiophene with acetic anhydride, increasing the molar ratio of acetic anhydride to thiophene from 1:2 to 1:4 was shown to enhance the yield of 2-acetylthiophene. tsijournals.com Similarly, a patent on thiophene acylation noted that an acetic anhydride-to-thiophene ratio of 2:1 resulted in significantly higher conversions compared to equimolar quantities. google.com

Table 2: Key Strategies for Yield Optimization in Thiophene Acylation

| Strategy | Parameter | Observation |

|---|---|---|

| Catalyst Selection | Type of Catalyst | Solid acid catalysts like Hβ zeolites can offer high yields and reusability. tsijournals.comtsijournals.com |

| Catalyst Loading | Amount of Catalyst | Increasing catalyst amount can boost conversion, but excess may lead to side reactions. tsijournals.com |

| Reactant Ratio | Molar ratio of Acylating Agent to Thiophene | An excess of the acylating agent generally improves reaction efficiency and yield. tsijournals.comgoogle.com |

The choice of solvent in the synthesis of this compound has significant implications for reaction efficiency, product distribution, and environmental impact. Traditional Friedel-Crafts reactions often employ volatile and hazardous organic solvents. However, modern synthetic chemistry emphasizes the use of greener alternatives.

The polarity of the solvent can influence the course of the acylation reaction. In some cases, polar solvents can facilitate the reaction by stabilizing charged intermediates. stackexchange.com However, the relationship between solvent polarity and yield is not always straightforward and can be system-dependent. researchgate.net

In line with green chemistry principles, there is a growing interest in using more environmentally benign solvent systems. Ionic liquids and deep eutectic solvents (DES) have emerged as promising alternatives. bombaytechnologist.inrsc.org These solvents can act as both the catalyst and the reaction medium, often leading to high yields and allowing for the recycling of the catalytic system. rsc.orgrsc.org For instance, a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride has been successfully used as a dual-function catalyst and green solvent for Friedel-Crafts acylation, offering high yields and the potential for reuse. rsc.org

Solvent-free reaction conditions represent an even greener approach, minimizing waste and simplifying work-up procedures. nih.gov The acylation of thiophene has been successfully carried out under solvent-free conditions using solid acid catalysts, demonstrating high conversion rates and the potential for a more sustainable manufacturing process. researchgate.net

Table 3: Comparison of Solvent Systems for Friedel-Crafts Acylation

| Solvent System | Advantages | Disadvantages | Green Chemistry Relevance |

|---|---|---|---|

| Traditional Organic Solvents (e.g., CS₂, Nitrobenzene) | Well-established for Friedel-Crafts reactions. stackexchange.com | Often volatile, toxic, and environmentally harmful. | Low |

| Ionic Liquids | Low volatility, thermal stability, potential for catalyst recycling. bombaytechnologist.inrsc.org | Can be costly and may have toxicity concerns. | High |

| Deep Eutectic Solvents (DES) | Inexpensive, biodegradable, can act as both solvent and catalyst. rsc.orgresearchgate.net | May require specific conditions for optimal performance. | Very High |

| Solvent-Free Conditions | Minimizes waste, simplifies purification, can lead to higher reaction rates. nih.gov | May not be suitable for all substrates or catalysts. | Very High |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Oxo 4 Thiophen 2 Yl Butanoate

Reactivity of the Butanoate Ester Moiety

The methyl ester portion of the molecule is susceptible to reactions typical of carboxylic acid derivatives, primarily involving nucleophilic acyl substitution.

Hydrolysis Reactions

Hydrolysis is the cleavage of the ester bond by reaction with water, a process that can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: When heated with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid, the methyl ester undergoes hydrolysis to yield 4-oxo-4-(thiophen-2-yl)butanoic acid and methanol (B129727). chemguide.co.ukquora.com This reaction is reversible, and to drive it towards completion, a large excess of water is typically used. libretexts.org The mechanism is the reverse of Fischer esterification. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): The more common method for ester hydrolysis involves heating with a dilute aqueous alkali, like sodium hydroxide (B78521). chemguide.co.uk This process, known as saponification, is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. libretexts.org The reaction with sodium hydroxide produces sodium 4-oxo-4-(thiophen-2-yl)butanoate and methanol. This method is often preferred due to its irreversibility and the ease of separating the resulting products. chemguide.co.uk

Table 1: Hydrolysis Reactions of Methyl 4-oxo-4-(thiophen-2-yl)butanoate

| Reaction Type | Reagents | Products | Key Features |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (cat.) | 4-oxo-4-(thiophen-2-yl)butanoic acid, Methanol | Reversible reaction libretexts.orgchemguide.co.uk |

| Base-Catalyzed Hydrolysis | NaOH (aq) | Sodium 4-oxo-4-(thiophen-2-yl)butanoate, Methanol | Irreversible reaction libretexts.org |

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) would lead to the formation of Ethyl 4-oxo-4-(thiophen-2-yl)butanoate and methanol. This equilibrium-driven process is used to alter the alcohol-derived portion of the ester. nih.gov

Reactivity of the Ketone Functionality

The ketone group offers a rich area of reactivity, primarily centered on the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Enolization and Enolate Chemistry

The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form a nucleophilic species called an enolate. masterorganicchemistry.com The resulting enolate anion is stabilized by resonance, with the negative charge delocalized onto the oxygen atom. masterorganicchemistry.com The formation of an enolate from this compound can be achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). mnstate.edu This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation. mnstate.edu

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl carbon of the ketone is electrophilic and is a prime target for attack by nucleophiles. libretexts.org This reaction, known as nucleophilic addition, involves the formation of a new bond at the carbonyl carbon and the conversion of the C=O double bond to a C-O single bond, resulting in a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

The course of the reaction depends on the nucleophile's strength. masterorganicchemistry.com

Irreversible Addition: Strong nucleophiles, such as hydride reagents (e.g., sodium borohydride) or organometallic reagents (e.g., Grignard reagents), add irreversibly. masterorganicchemistry.com Reduction with NaBH₄ would yield Methyl 4-hydroxy-4-(thiophen-2-yl)butanoate.

Reversible Addition: Weaker nucleophiles, like cyanide or alcohols, add reversibly. masterorganicchemistry.com

This addition changes the hybridization of the carbonyl carbon from sp² to sp³, creating a new stereocenter if the groups attached to the carbonyl are different. libretexts.org

Table 2: Nucleophilic Addition to the Ketone of this compound

| Nucleophile Type | Example Reagent | Product Type | Reversibility |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Irreversible masterorganicchemistry.com |

| Organometallic | Grignard Reagent (R-MgX) | Tertiary Alcohol | Irreversible masterorganicchemistry.com |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin | Reversible masterorganicchemistry.com |

Aldol-Type Condensations and Related Mechanisms

The enolate generated from this compound can act as a nucleophile in aldol-type condensation reactions. In such a reaction, the enolate attacks the carbonyl group of an aldehyde or another ketone, forming a β-hydroxy ketone or β-hydroxy ester after protonation. Subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl compound. The specific outcome depends on the reaction conditions and the electrophile used.

Reactivity of the Thiophene (B33073) Ring

The chemical behavior of this compound is significantly influenced by the thiophene ring, a heterocyclic aromatic compound. The presence of the sulfur atom imparts distinct reactivity to the ring compared to its carbocyclic analog, benzene (B151609).

The synthesis of this compound itself provides a prime example of the thiophene ring's reactivity towards electrophiles. A common synthetic route involves the Friedel-Crafts acylation of thiophene. uminho.pt In this electrophilic aromatic substitution reaction, the thiophene ring acts as a nucleophile, attacking an acylium ion generated from a carboxylic acid derivative. uminho.pt

The general mechanism for electrophilic aromatic substitution involves an initial attack by the aromatic ring on the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton. researchgate.net Thiophene is known to be more reactive than benzene towards electrophilic substitution due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance.

The substitution pattern on the thiophene ring is directed by the existing substituent. For 2-substituted thiophenes, electrophilic attack predominantly occurs at the C5 position, and to a lesser extent at the C3 position. In the case of this compound, the 4-oxobutanoate (B1241810) group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution compared to unsubstituted thiophene.

A study on the nitration of substituted thiophenes revealed that the position of the incoming nitro group is highly dependent on the nature and position of the existing substituents. researchgate.net For instance, with an electron-withdrawing group at the 3-position, nitration can lead to substitution at the 5-position if an activating group is present at the 2-position. researchgate.net

The reactivity of the thiophene ring in this compound is modulated by the 4-oxobutanoate substituent at the 2-position. This substituent exerts an electron-withdrawing effect, which has several consequences for the ring's reactivity.

Substituents on an aromatic ring can be broadly classified as either activating or deactivating towards electrophilic aromatic substitution. Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive. Conversely, deactivating groups withdraw electron density, rendering the ring less reactive. The 4-oxobutanoate group, containing both a ketone and an ester functionality, is a deactivating group.

The deactivating nature of the substituent in this compound makes electrophilic aromatic substitution reactions slower than for unsubstituted thiophene. This deactivation arises from the inductive effect and resonance effect of the carbonyl groups in the side chain, which pull electron density away from the thiophene ring.

Table 1: Influence of Substituents on the Reactivity of the Thiophene Ring

| Substituent Type | Effect on Electron Density | Reactivity towards Electrophilic Substitution | Directing Effect |

| Activating (e.g., -CH₃) | Increases | Faster than unsubstituted thiophene | Ortho, Para (C3, C5) directing |

| Deactivating (e.g., -CO-R) | Decreases | Slower than unsubstituted thiophene | Meta (C4) directing |

Intramolecular Cyclization Pathways

The bifunctional nature of this compound, possessing both a ketone and an ester group, allows for its participation in intramolecular cyclization reactions to form new heterocyclic systems.

A significant reaction pathway for γ-keto acids and their esters, such as this compound, is their condensation with hydrazine (B178648) and its derivatives to yield pyridazinone structures. This reaction provides a versatile route to a variety of heterocyclic compounds. researchgate.net

The reaction of a γ-keto ester with hydrazine hydrate (B1144303) typically proceeds through an initial nucleophilic attack of the hydrazine on the ketone carbonyl group, followed by an intramolecular cyclization involving the ester group to form a stable six-membered dihydropyridazinone ring.

For this compound, this reaction would lead to the formation of 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one. The general transformation is outlined below:

Reaction Scheme for the Formation of a Thienyl-Pyridazinone Derivative

Research on the synthesis of pyridazinone derivatives has demonstrated that these compounds can be readily prepared from the corresponding γ-keto acids. orientjchem.org For example, the reaction of 4-(4-aminophenyl)-4-oxobutanoic acid with methyl hydrazine in boiling ethanol yields the corresponding 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone in high yield. orientjchem.org This highlights the general applicability of this cyclization reaction.

These thienyl-pyridazinone derivatives are of interest in medicinal chemistry and materials science due to their unique chemical structures and potential biological activities.

Synthetic Utility of Methyl 4 Oxo 4 Thiophen 2 Yl Butanoate As a Versatile Building Block

Precursor in Heterocyclic Compound Synthesis

The 1,4-dicarbonyl relationship in methyl 4-oxo-4-(thiophen-2-yl)butanoate is a key structural feature that enables its use in the synthesis of various five- and six-membered heterocyclic systems. By reacting with dinucleophilic reagents, the carbon backbone of the keto-ester is incorporated into new ring systems, often of significant interest in medicinal and materials chemistry.

The reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) is a classical and direct method for the construction of the pyridazine (B1198779) core. This compound, as a γ-keto ester, readily undergoes condensation with hydrazine hydrate (B1144303). The reaction typically proceeds through the initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, leading to the formation of a stable six-membered dihydropyridazinone ring.

This transformation is a reliable method for producing 6-substituted-4,5-dihydropyridazin-3(2H)-ones. In a typical procedure, the γ-keto ester is refluxed with hydrazine hydrate in a suitable solvent such as methanol (B129727) or ethanol (B145695). chemicalbook.comresearchgate.net The resulting product, 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one, is a key heterocyclic scaffold. Recent advancements have even demonstrated the use of γ-keto esters in ribosome-mediated synthesis to form pyridazinone bonds, highlighting the fundamental importance of this reaction. researchgate.net

Table 1: Synthesis of 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

The synthesis of pyrimidines generally requires a 1,3-dicarbonyl compound which undergoes condensation with a binucleophile like an amidine, urea (B33335), or thiourea, in what is known as the Pinner synthesis or related reactions. slideshare.netmdpi.com this compound, being a 1,4-dicarbonyl compound, cannot directly participate in this reaction.

However, it can be readily converted into a suitable 1,3-dicarbonyl precursor. This is achieved through a Claisen condensation reaction, wherein the methylene (B1212753) group alpha to the ester is acylated (as detailed in section 4.2.1). For example, condensation of this compound with an ester like ethyl acetate (B1210297) in the presence of a strong base would yield a β-diketone derivative. This newly formed 1,3-dicarbonyl system can then be treated with various amidines or urea derivatives to construct the pyrimidine (B1678525) ring, yielding products such as 2,4-disubstituted pyrimidines bearing a thiophenyl moiety. nih.gov This two-step sequence highlights the role of the title compound as a masked 1,3-dicarbonyl equivalent for pyrimidine synthesis.

Pyrazolones are a class of five-membered heterocyclic compounds traditionally synthesized by the condensation of a β-keto ester with hydrazine or its derivatives. nih.gov Similar to the synthesis of pyrimidines, the γ-keto ester structure of this compound is not directly suited for this transformation. The reaction of some γ-keto esters with hydrazines can be complex, sometimes yielding mixtures of hydrazides and pyrazolones. researchgate.net

For a clean conversion, the starting γ-keto ester must first be transformed into a β-keto ester. This can be accomplished through various synthetic methods. Once the appropriate β-keto ester, such as ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, is formed, it can readily undergo cyclocondensation with hydrazine. The reaction involves the formation of a hydrazone at the more electrophilic ketone, followed by intramolecular cyclization onto the ester group to furnish the desired pyrazolone (B3327878) ring system. This multi-step approach demonstrates the utility of this compound as a foundational block for accessing more complex pyrazolone structures. chemicalpapers.com

The ketone carbonyl of this compound serves as an electrophilic site for the synthesis of sulfur-containing heterocycles like thiazolidin-4-ones and thiazolines. The synthesis of the thiazolidin-4-one ring is a well-established multicomponent reaction that typically involves a carbonyl compound, an amine, and a mercapto-acid. researchgate.netnih.gov

In this context, this compound can react with a primary amine and thioglycolic acid in a one-pot cyclocondensation. The reaction proceeds via the initial formation of an imine between the ketone and the amine, which is then attacked by the sulfur nucleophile of thioglycolic acid. Subsequent intramolecular cyclization through amide formation yields the thiazolidin-4-one ring. This provides access to thiazolidin-4-ones bearing a thiophene-substituted side chain at the 2-position.

Table 2: Three-Component Synthesis of Thiazolidin-4-ones

| Carbonyl Component | Amine Component | Sulfur Component | Heterocyclic Product |

|---|

Similarly, thiazolines can be synthesized by the condensation of a carbonyl compound with a vicinal amino-thiol, such as cysteamine (B1669678). The reaction of this compound with cysteamine would first form a thiazolidine (B150603) intermediate via cyclization, which can then dehydrate to form the corresponding thiazoline (B8809763) derivative.

Elaboration to Advanced Organic Scaffolds

Beyond its use in forming heterocyclic rings directly, this compound can be chemically modified to create more elaborate acyclic structures, which can serve as advanced intermediates for further synthetic transformations.

The presence of protons on the carbon alpha to the ester group allows for the formation of an enolate, which can be acylated to construct β-dicarbonyl systems. This is typically achieved via a Claisen condensation or related acylation reactions. masterorganicchemistry.comambeed.com Treating this compound with a strong base, such as sodium hydride or lithium diisopropylamide (LDA), generates an enolate that can react as a nucleophile.

This enolate can be reacted with an acylating agent, such as an acid chloride or another ester, in a crossed Claisen condensation to yield a β-diketone. nih.gov For instance, acylation with benzoyl chloride would yield methyl 5-oxo-3-(thiophen-2-yl)-5-phenyl-3-oxopentanoate. The product, a 1,3,5-tricarbonyl compound, is a highly versatile intermediate for further synthesis.

Table 3: Synthesis of β-Diketones via Crossed Claisen Condensation

| Enolate Source | Acylating Agent | Base | Product Type |

|---|

Furthermore, this methodology can be extended to the synthesis of β-keto thioesters. Thioesters can undergo chemoselective acylation upon treatment with a suitable base and acylating agent. By converting the ester group of the starting material to a thioester and then performing an acylation at the alpha-carbon, or by using a thioacylating agent on the enolate of the original molecule, β-keto thioesters can be prepared. organic-chemistry.org These sulfur-containing analogues are valuable in their own right as synthetic intermediates.

Derivatives via Radical Annulation Reactions

Radical annulation reactions, which involve the formation of a new ring through a sequence of radical addition and cyclization steps, represent a powerful tool in modern synthetic chemistry. While specific literature detailing the radical annulation of this compound is not extensively documented, the inherent reactivity of its structural motifs—the electron-rich thiophene (B33073) ring and the activatable methylene positions—suggests its potential as a substrate in such transformations.

Thiophene moieties are known to participate in radical reactions. For instance, strategies like the trisulfur (B1217805) radical anion (S₃•⁻)-triggered "stitching thienannulation" have been used to construct complex, fused thiophene systems from simpler precursors. researchgate.net This type of process involves radical addition to a π-system followed by cyclization to build new thiophene rings. researchgate.netorganic-chemistry.org Similarly, the γ-keto ester functionality can influence radical reactions. The methylene groups adjacent to the carbonyls can be sites for radical formation or attack, and the carbonyl groups themselves can direct cyclization events. Radical-based methods have been reported for the homologation of related β-dicarbonyl compounds, indicating the utility of carbonyl functionalities in guiding radical processes. orgsyn.org

Although direct examples are sparse, one could envision a hypothetical radical annulation pathway where a radical adds to the thiophene ring of this compound, followed by an intramolecular cyclization involving the butanoate side chain to form a new fused ring system. Alternatively, radical generation at the α- or β-position of the butanoate chain could initiate cyclization onto the thiophene ring. Such potential transformations highlight an area ripe for future exploration in synthetic methodology.

Table 1: Potential Radical Annulation Pathways and Resulting Derivatives

| Radical Source/Initiator | Proposed Intermediate | Potential Product Type |

| External Radical (R•) | Radical adduct at C5 of thiophene | Fused di- or tetrahydrothiophene (B86538) derivative |

| Intramolecular H-abstraction | Radical at C3 of butanoate chain | Spirocyclic lactone or carbocycle |

| Photochemical Excitation | Excited state of thiophene or ketone | Cyclized or rearranged photoproducts |

Applications in Complex Molecule Synthesis

The 1,4-dicarbonyl structure of this compound makes it an exceptionally useful building block for synthesizing a variety of complex molecules, most notably fused heterocyclic systems. mdpi.com Its primary application lies in the construction of thieno[2,3-d]pyrimidines, a class of compounds recognized for their significant biological activities, including potential as kinase inhibitors in anticancer research. nih.gov

In a typical synthesis, the γ-keto ester functionality is the key to forming the pyrimidine ring. The process often begins with the conversion of this compound into a 2-aminothiophene derivative, for example, through the Gewald reaction on the ketone portion. This newly installed amino group, along with the adjacent ester, provides the necessary components for cyclization. The 2-aminothiophene-3-carboxylate can then be reacted with various reagents, such as formamide, nitriles, or isothiocyanates, to close the pyrimidine ring, yielding the thieno[2,3-d]pyrimidine (B153573) core. journalcsij.com These derivatives are of great interest in medicinal chemistry due to their structural analogy to purines. nih.gov

Another application involves the use of Lawesson's reagent to transform the carbonyl groups. Treatment of γ-keto esters like this compound with Lawesson's reagent can lead to the formation of bithiophene derivatives, which are valuable in materials science and as intermediates for other complex structures. researchgate.net

Table 2: Examples of Complex Molecules Synthesized from this compound

| Starting Material | Key Reagent(s) | Complex Molecule Product | Significance/Application |

| This compound | 1. Gewald reaction reagents2. Formamide or Nitriles | Substituted Thieno[2,3-d]pyrimidines | Medicinal chemistry, kinase inhibitors nih.gov |

| This compound | Lawesson's Reagent | Alkoxy-substituted Bithiophenes | Organic materials, synthetic intermediates researchgate.net |

| This compound | Hydrazine | Dihydropyridazinone derivatives | Heterocyclic synthesis |

Active Methylene Compound Analogies and Applications

While this compound does not possess a classic active methylene group (a -CH₂- flanked by two electron-withdrawing groups), the methylene group alpha to the ketone (at the C-3 position) is sufficiently activated by the single carbonyl group to exhibit analogous reactivity. This C-H bond is acidic and can be deprotonated by a suitable base to form a resonance-stabilized enolate. masterorganicchemistry.commnstate.edu This enolate is a potent nucleophile, allowing the compound to participate in reactions characteristic of active methylene compounds, such as alkylations and condensations.

The most significant application deriving from this reactivity is the Gewald reaction. wikipedia.orgnih.gov In this multicomponent reaction, a carbonyl compound condenses with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.org While the ketone of this compound can itself act as the carbonyl component, the activated α-methylene group can also participate. The reaction mechanism typically starts with a Knoevenagel condensation between the carbonyl component and the active nitrile compound. chemrxiv.org The resulting adduct is then sulfurated, followed by an intramolecular cyclization and aromatization to afford the 2-aminothiophene product. nih.govchemrxiv.org

This transformation is highly valuable as it converts a relatively simple acyclic keto-ester into a densely functionalized thiophene, which can then be used as a versatile intermediate for more complex targets, such as the thieno[2,3-d]pyrimidines mentioned previously. researchgate.net The ability of this compound to act as a precursor in the Gewald reaction underscores its utility as an active methylene compound analogue.

Table 3: Reactions Demonstrating Active Methylene Analogy

| Reaction Type | Reagents | Product Type | Description |

| Enolate Formation | Strong Base (e.g., LDA) | Thiophene-substituted enolate | Formation of a nucleophilic species for further reaction masterorganicchemistry.commnstate.edu |

| Alkylation | 1. Base2. Alkyl Halide (R-X) | α-Alkylated γ-keto ester | C-C bond formation at the position alpha to the ketone mnstate.edu |

| Gewald Reaction | Activated Nitrile, Sulfur, Base | Polysubstituted 2-aminothiophene | Multicomponent reaction to build a new, highly functionalized thiophene ring wikipedia.orgderpharmachemica.comorganic-chemistry.org |

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Coupling Constant Analysis

Proton NMR (¹H NMR) is instrumental in identifying the number and electronic environment of protons in a molecule. In the case of Methyl 4-oxo-4-(thiophen-2-yl)butanoate, the spectrum reveals distinct signals corresponding to the protons of the thiophene (B33073) ring, the methylene (B1212753) groups of the butanoate chain, and the methyl ester group.

The protons on the thiophene ring typically appear in the aromatic region of the spectrum and exhibit characteristic splitting patterns due to spin-spin coupling. The methylene protons adjacent to the carbonyl group and the ester group appear as distinct triplets, a result of coupling with the neighboring methylene group. The methyl ester protons are observed as a sharp singlet, as they have no adjacent protons to couple with. Analysis of the coupling constants (J values) further aids in confirming the connectivity of the protons within the molecule.

While specific experimental data for this compound is not widely published in readily accessible literature, the expected proton NMR data, based on its structure and data from analogous compounds, is presented below.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Thiophene-H | 7.0 - 7.8 | m | 3H | - |

| -CH₂-C=O | 3.2 - 3.4 | t | 2H | ~6-7 |

| -CH₂-CO₂Me | 2.7 - 2.9 | t | 2H | ~6-7 |

| -OCH₃ | ~3.7 | s | 3H | - |

Note: Predicted values are based on standard chemical shift tables and data for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment, thus confirming the carbon framework. The spectrum of this compound is expected to show distinct peaks for the carbonyl carbons of the ketone and ester, the carbons of the thiophene ring, the methylene carbons, and the methyl ester carbon. The chemical shifts of the carbonyl carbons are characteristically found in the downfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 190 - 200 |

| C=O (Ester) | 170 - 175 |

| Thiophene-C | 125 - 145 |

| -CH₂-C=O | 35 - 45 |

| -CH₂-CO₂Me | 25 - 35 |

| -OCH₃ | 50 - 55 |

Note: Predicted values are based on standard chemical shift tables and data for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for the identification of functional groups within a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the ester functionalities. ambeed.com The distinct frequencies of these two carbonyl groups allow for their unambiguous assignment. Other significant peaks include C-H stretching vibrations of the thiophene ring and the aliphatic chain, as well as C-O stretching of the ester group.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| C=O (Ketone) | 1660 - 1700 | Strong, sharp absorption |

| C=O (Ester) | 1735 - 1750 | Strong, sharp absorption |

| C-H (Aromatic) | 3000 - 3100 | Medium to weak absorption |

| C-H (Aliphatic) | 2850 - 3000 | Medium to strong absorption |

| C-O (Ester) | 1000 - 1300 | Strong absorption |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Analysis of the fragmentation pattern can further corroborate the proposed structure, with characteristic fragments arising from the cleavage of the butanoate chain and the thiophene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as conjugated systems. The thiophene ring and the carbonyl group in this compound act as chromophores. The UV-Vis spectrum is expected to show absorption maxima corresponding to π → π* and n → π* electronic transitions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Design and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the geometries and energies of molecules like Methyl 4-oxo-4-(thiophen-2-yl)butanoate. By calculating the electron density, DFT can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, spectroscopic properties, and reactivity. researchgate.net These theoretical calculations are often performed to optimize the molecular geometry, ensuring the resulting structure represents an energy minimum. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to how the molecule interacts with other species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher polarizability and greater chemical reactivity. chemrxiv.orgresearchgate.net For this compound, the electron-rich thiophene (B33073) ring would be expected to contribute significantly to the HOMO, while the electron-withdrawing carbonyl groups would influence the LUMO.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.govresearchgate.net

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the HOMO. materialsciencejournal.org |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the LUMO. materialsciencejournal.org |

| Electronegativity (χ) | (I + A) / 2 | A measure of the molecule's ability to attract electrons. nih.gov |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. A higher value indicates a less reactive, more stable system. chemrxiv.orgresearchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; measures the molecule's polarizability and responsiveness to attack. nih.govchemrxiv.org |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the ability of a molecule to accept electrons, quantifying its electrophilic nature. nih.govchemrxiv.org |

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled and unfilled orbitals within a molecule. This method provides detailed insight into intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability.

For this compound, NBO analysis would be instrumental in several areas:

Charge Distribution: It would provide a more detailed picture of the charge on each atom, complementing the information from Mulliken population analysis. nih.gov

Hyperconjugation: It could quantify the stabilizing interactions between the lone pairs of the sulfur and oxygen atoms and the adjacent anti-bonding orbitals.

Bonding Analysis: It would characterize the nature of the bonds, such as the pi-system of the thiophene ring and the C=O and C-O bonds of the keto-ester moiety.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. researchgate.net It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map:

Red and Yellow regions indicate negative electrostatic potential, rich in electrons. These are typically found around electronegative atoms like oxygen and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor. These are prime targets for nucleophilic attack.

Green regions represent neutral or zero potential.

For this compound, an MEP map would likely show strong negative potential around the carbonyl and ester oxygen atoms. The sulfur atom in the thiophene ring and the aromatic ring itself would also show areas of negative potential, while the hydrogen atoms would be characterized by positive potential. researchgate.net

Molecular Modeling and Conformation Analysis

Molecular modeling focuses on determining the three-dimensional structure and conformational preferences of a molecule. A molecule's conformation—the spatial arrangement of its atoms—is critical as it often dictates its biological activity and physical properties.

For a flexible molecule like this compound, several single bonds allow for rotation, leading to various possible conformers. Conformation analysis involves systematically exploring these rotations to find the most stable, low-energy structures. mdpi.com Key areas of conformational flexibility in this molecule include the bond connecting the thiophene ring to the side chain and the C-C single bonds within the butanoate chain.

Computational studies on similar structures have shown that thiophene rings can sometimes be disordered in crystal structures, indicating that multiple, energetically similar conformations can coexist. researchgate.netnih.gov A potential energy surface (PES) scan can be performed computationally to map the energy changes associated with the rotation around specific bonds, helping to identify the most stable conformers and the energy barriers between them. mdpi.com

Reaction Mechanism Predictions and Validation

Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions. By modeling the reactants, products, and potential transition states, DFT calculations can predict the most likely mechanism for a given transformation. researchgate.net

For this compound, this could apply to:

Synthesis: The common synthesis route for such keto-esters is the Friedel-Crafts acylation of thiophene with a succinic anhydride (B1165640) derivative. Computational modeling could map out the energy profile of this reaction, identifying the structure of the acylium ion intermediate and the transition states for the electrophilic aromatic substitution.

Reactivity: The reactivity of the ketone and ester functional groups can be explored. For instance, the mechanism of reduction of the ketone or hydrolysis of the ester could be modeled to understand the energetic feasibility and stereochemical outcome of such reactions.

These theoretical predictions provide a framework that can be validated by experimental evidence, leading to a more complete understanding of the molecule's chemical behavior.

Advanced Derivatives and Analogues of Methyl 4 Oxo 4 Thiophen 2 Yl Butanoate

Structural Modifications at the Ester Moiety

Alterations at the ester group represent a fundamental strategy for modifying the properties of the parent compound. These changes can influence solubility, reactivity, and suitability as a synthetic intermediate.

A common and synthetically accessible analogue is Ethyl 4-oxo-4-(thiophen-2-yl)butanoate. nih.gov Replacing the methyl ester with an ethyl ester can alter the compound's physical properties, such as its boiling point and solubility in organic solvents, which can be advantageous for certain synthetic applications. This γ-keto ester is a pivotal intermediate in organic synthesis, particularly for the construction of various heterocyclic frameworks. The ethyl group enhances solubility in many organic solvents compared to the methyl analogue.

Research has shown that this ethyl analogue is a valuable precursor. For instance, its bioreduction is a method used to produce ethyl (R)-2-hydroxy-4-phenylbutanoate, a key chiral intermediate for certain pharmaceuticals. The synthesis of Ethyl 4-oxo-4-(thiophen-2-yl)butanoate itself can be achieved through methods like the Friedel-Crafts acylation of thiophene (B33073). uminho.pt

Table 1: Properties of Ethyl 4-oxo-4-(thiophen-2-yl)butanoate

| Property | Value | Source |

| IUPAC Name | ethyl 4-oxo-4-thiophen-2-ylbutanoate | nih.gov |

| CAS Number | 59086-25-8 | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂O₃S | nih.gov |

| Molecular Weight | 212.27 g/mol | nih.gov |

| Physical Form | Powder | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Hydrolysis of the ester group in Methyl 4-oxo-4-(thiophen-2-yl)butanoate or its ethyl analogue leads to the formation of the corresponding carboxylic acid, 4-oxo-4-(thiophen-2-yl)butanoic acid. chemimpex.comstenutz.eu This derivative is a versatile building block in medicinal chemistry and organic synthesis. chemimpex.com The presence of both a carboxylic acid and a ketone functional group allows for a wide range of subsequent chemical transformations.

This compound serves as a key intermediate in the synthesis of various molecules. chemimpex.com Its unique thiophene structure contributes to its reactivity and selectivity in chemical reactions. chemimpex.com Researchers have utilized it in the development of novel compounds for materials science and pharmaceuticals. chemimpex.com

Table 2: Properties of 4-oxo-4-(thiophen-2-yl)butanoic acid

| Property | Value | Source |

| Synonym | 4-Oxo-4-(2-thienyl)butyric acid | sigmaaldrich.com |

| CAS Number | 4653-08-1 | stenutz.eusigmaaldrich.com |

| Molecular Formula | C₈H₈O₃S | stenutz.euchemnet.com |

| Molecular Weight | 184.21 g/mol | sigmaaldrich.com |

| Melting Point | 123-126 °C | sigmaaldrich.com |

Structural Modifications at the Thiophene Ring

The thiophene ring is a key pharmacophore and a site ripe for modification. Introducing substituents onto the ring or replacing it with other heterocycles can dramatically alter the electronic properties and steric profile of the molecule.

The reactivity of the thiophene ring is greater than that of benzene (B151609) towards electrophilic substitution, allowing for the introduction of various functional groups. nih.gov The synthesis of thiophene derivatives with diverse substitution patterns can be achieved through methods like the Gewald reaction, a one-pot multicomponent approach. nih.govsciforum.net These modifications can yield compounds with tailored characteristics. For example, the introduction of phenyl groups or other substituents can be achieved through multi-step synthetic sequences. sciforum.net The development of substituted thiophene derivatives is an active area of research, with metal-catalyzed and metal-free methodologies being devised to create novel structures. nih.govnih.gov Research has explored the synthesis of various substituted thiophenes, including those with additional amino and cyano groups, which can serve as precursors to more complex heterocyclic systems. sciforum.netnih.gov

Table 3: Examples of Research on Substituted Thiophene Systems

| Research Focus | Synthetic Approach | Key Findings | Reference |

| 2-Amino-3-cyano substituted thiophenes | Modified Gewald reaction (Knoevenagel condensation followed by cyclization) | Provides a route to thiophenes with versatile amino and cyano handles for further derivatization. | sciforum.net |

| General substituted thiophenes | Metal-catalyzed heterocyclization of S-containing alkynes | A powerful and atom-economical method for regioselective synthesis from acyclic precursors. | nih.gov |

| Thiophene derivatives via MCRs | One-pot multicomponent reactions (e.g., using acyl chlorides, α-halo carbonyls) | Efficiently reduces synthetic steps and waste, allowing for varied substitution patterns. | nih.gov |

Replacing the thiophene ring with a thiazole (B1198619) ring results in a significant structural and electronic perturbation. The thiazole analogue, Methyl 4-oxo-4-(thiazol-2-yl)butanoate, incorporates a five-membered ring containing both sulfur and nitrogen atoms. nih.gov This change introduces a nitrogen atom which can act as a hydrogen bond acceptor and alters the aromaticity and reactivity of the heterocyclic core. The synthesis of such thiazole derivatives often involves the Hantzsch thiazole synthesis or related methods, for example, by reacting a thioamide with an α-haloketone. The synthesis of related 4-methyl-2-(pyridin-4-yl)-thiazole derivatives has been reported, starting from pyridine-4-carbothioamide and ethyl 2-chloro-3-oxobutanoate. farmaciajournal.com

Table 4: Properties of Methyl 4-oxo-4-(thiazol-2-yl)butanoate

| Property | Value | Source |

| IUPAC Name | methyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate | nih.gov |

| CAS Number | Not explicitly found, CID 13613093 | nih.gov |

| Molecular Formula | C₈H₉NO₃S | nih.gov |

| Molecular Weight | 200.23 g/mol | nih.gov |

| Monoisotopic Mass | 199.03031553 Da | nih.gov |

Butanoate Chain Modifications

The four-carbon butanoate chain offers several positions for structural modification, including the introduction of unsaturation or additional functional groups. These changes can impose conformational constraints or introduce new reactive sites.

Modifications include the synthesis of 4-oxo-2-butenoic acid derivatives, which feature a double bond in the chain, creating an α,β-unsaturated system. researchgate.net This motif is a versatile building block for constructing more complex molecules. researchgate.net Another significant modification is the introduction of an amino group, leading to compounds like 2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid. uni.lu This introduces a chiral center and both acidic and basic functionalities into the molecule. The synthesis of these amino acid analogues often involves multi-step procedures, potentially utilizing protecting groups like the tert-butoxycarbonyl (Boc) group to facilitate selective reactions. chiralen.com

Table 5: Examples of Butanoate Chain Modifications

| Modification | Example Compound Name | Key Structural Feature | Reference |

| Unsaturation | Ethyl 4-oxo-4-phenylbut-2-enoate | α,β-unsaturated keto-ester system | nih.gov |

| Amino Group Addition | 2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid | α-amino acid functionality | uni.lulab-chemicals.com |

| Cyano Group Addition | methyl 4-cyano-4-oxobutanoate | α-keto-nitrile functionality | chemsynthesis.com |

Future Research Directions and Emerging Applications in Synthetic Methodology

Development of Novel Stereoselective Syntheses

The carbonyl group in Methyl 4-oxo-4-(thiophen-2-yl)butanoate presents a key target for stereoselective transformations, particularly asymmetric reduction to produce chiral hydroxyl compounds. These chiral products are significant precursors for biologically active molecules and complex natural products.

Future research will likely focus on:

Enzymatic and Biocatalytic Reductions: The use of ketoreductases and whole-cell systems offers a green and highly selective approach to producing enantiomerically pure alcohols. Research into the unexplored ketoreductase activity of enzymes like Δ1-piperidine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase (DpkA) for related aryl keto acids demonstrates a promising avenue. scilit.com Similarly, the use of plant cell cultures, such as from Daucus carota, has shown success in the asymmetric reduction of related keto esters, a strategy that could be adapted for the thiophene (B33073) derivative. scilit.com

Chiral Metal Catalysis: The development of asymmetric hydrogenation using chiral metal complexes, such as those based on Ruthenium (Ru) or Iridium (Ir), is a significant area of interest. Highly efficient chiral spiro iridium catalysts have been successfully used for the direct asymmetric hydrogenation of α-keto acids, and Ru-(S)-SunPhos catalysts have achieved excellent enantioselectivities (up to 99.9% ee) in the hydrogenation of β-ketophosphonates. scilit.com Adapting these catalytic systems for the γ-keto ester functionality of this compound is a logical next step.

Organocatalysis: Chiral secondary amines have been used to catalyze stereodivergent self-Mannich reactions of similar compounds like methyl 4-oxobutanoate (B1241810), enabling the asymmetric synthesis of alkaloids. chemicalbook.com Exploring organocatalytic approaches for the asymmetric reduction or functionalization of this compound could provide metal-free alternatives with high stereocontrol.

Catalyst Development for Enhanced Efficiency and Selectivity

The primary synthesis of this compound involves the Friedel-Crafts acylation of thiophene. uminho.pt Traditional methods often require stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which can lead to environmental waste and side reactions due to the instability of the thiophene ring. google.comsigmaaldrich.com Emerging research focuses on developing more efficient, selective, and reusable catalysts.

Key areas for future catalyst development include:

Homogeneous Catalysis with Metal Triflates: Metal triflates, such as Ytterbium(III) triflate [Yb(OTf)₃], have emerged as powerful catalysts for the Friedel-Crafts acylation of heteroaromatics, including substituted thiophenes. researchgate.net These catalysts can be used in catalytic amounts, offering higher efficiency and milder reaction conditions compared to traditional Lewis acids. sigmaaldrich.comresearchgate.net

Solid Acid Catalysts: The use of heterogeneous solid acid catalysts is a major step towards greener and more sustainable chemical processes. Zeolites, particularly Hβ zeolite, have demonstrated excellent activity and selectivity in the acylation of thiophene, achieving near-quantitative conversion and high yields of the desired product. tsijournals.com These catalysts are easily separable, recoverable, and reusable, addressing many drawbacks of homogeneous systems. tsijournals.com

Novel Lewis Acid Systems: Research into alternative Lewis acids continues to yield promising results. Ethylaluminum dichloride (EtAlCl₂) has been used as a non-acidic mediator for the Friedel-Crafts acylation of thiophene, providing high yields under mild conditions. asianpubs.org The use of smaller quantities of zinc halide catalysts has also proven effective, minimizing the secondary reactions often seen with stronger Lewis acids. google.com

| Catalyst | Type | Key Advantages | Reference |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Traditional Lewis Acid | Widely used and understood. | google.comsigmaaldrich.com |

| Ytterbium(III) triflate [Yb(OTf)₃] | Homogeneous (Metal Triflate) | Effective in catalytic amounts, good for substituted thiophenes. | researchgate.net |

| Hβ Zeolite | Heterogeneous (Solid Acid) | High conversion (99%), reusable, environmentally friendly. | tsijournals.com |

| Ethylaluminum dichloride (EtAlCl₂) | Homogeneous (Organometallic) | Functions in a non-acidic medium, high yields (99%). | asianpubs.org |

| Zinc Halide | Homogeneous (Lewis Acid) | Requires smaller catalytic amounts, reduces side reactions. | google.com |

Expansion of Synthetic Utility to New Chemical Transformations

The polyfunctional nature of this compound makes it a versatile building block. Future research will focus on leveraging its reactive sites—the ketone, the ester, and the aromatic thiophene ring—to access a wider range of complex molecules.

Emerging synthetic applications include:

Synthesis of Bithiophenes: The ketone functionality can be transformed using reagents like Lawesson's Reagent. This reaction converts the γ-keto ester into a substituted bithiophene, a class of compounds with important applications in materials science and medicinal chemistry. researchgate.net

Multicomponent Reactions (MCRs): The thiophene core is a valuable component in MCRs for building molecular complexity in a single step. For instance, related thiophene aldehydes are used in reactions with malononitrile (B47326) and diones to synthesize complex heterocyclic systems like 2-amino-4H-chromenes. nih.gov this compound can be modified to participate in similar transformations.

Formation of Fused Heterocycles: The dicarbonyl nature of the molecule (or its derivatives) allows for condensation reactions with various nucleophiles to construct fused heterocyclic rings, which are common scaffolds in pharmaceuticals.

Bioisosteric Replacement: In medicinal chemistry, the thiophene ring is often used as a bioisostere for a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov The synthetic utility of this compound can be expanded by using it as a precursor for novel drug candidates where this substitution is beneficial. nih.govcabidigitallibrary.org

| Reactive Site | Transformation | Resulting Compound Class | Potential Application | Reference |

|---|---|---|---|---|

| Ketone Carbonyl | Reaction with Lawesson's Reagent | Bithiophenes | Materials Science, Polymers | researchgate.net |

| Ketone Carbonyl | Asymmetric Reduction | Chiral γ-hydroxy esters | Pharmaceutical Intermediates | scilit.comscilit.com |

| Ester and Ketone | Condensation Reactions | Fused Heterocycles | Medicinal Chemistry | nih.gov |

| Thiophene Ring | Bioisosteric Replacement Strategy | Drug Analogues | Drug Discovery | nih.gov |

Theoretical Insights into Reaction Dynamics and Intermediate Stabilization

Computational chemistry provides powerful tools to understand and predict the behavior of molecules like this compound. Future research will increasingly rely on theoretical studies to guide synthetic efforts.

Areas for theoretical investigation include:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of key reactions, such as the Friedel-Crafts acylation. nih.gov These studies can help explain catalyst selectivity and optimize reaction conditions by modeling transition states and reaction pathways.

Intermediate Stabilization Analysis: Natural Bond Orbital (NBO) analysis is a computational method used to understand intramolecular interactions, such as charge transfer and resonance, which contribute to the stability of molecules and reaction intermediates. researchgate.net Applying NBO analysis to the acylium ion intermediate in the Friedel-Crafts reaction could provide insights into the role of the thiophene ring in stabilizing the positive charge, explaining its reactivity compared to benzene (B151609). nih.govresearchgate.net

Spectroscopic and Structural Prediction: Computational methods are crucial for predicting and confirming the structures of synthetic products. Theoretical calculations of spectroscopic data (NMR, IR) and geometric parameters (bond lengths, angles) show excellent agreement with experimental results for thiophene and its derivatives, aiding in structural elucidation. nih.govnih.gov

Virtual Screening and Property Prediction: Theoretical models like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be used to predict the biological activity of derivatives synthesized from this compound. nih.gov This in silico screening helps prioritize synthetic targets for applications in drug discovery. nih.gov

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Methyl 4-oxo-4-(thiophen-2-yl)butanoate?

The synthesis involves preparing an acylating reagent followed by forming a 1,4-dicarbonyl derivative of thiophene. Key steps include:

- Reacting methyl 4-chloro-4-oxobutanoate (synthesized quantitatively) with thiophene derivatives under electrophilic substitution conditions .

- Using inexpensive reagents and standard laboratory techniques, with yields typically ranging from 39–43% .

- Purification via silica gel chromatography to isolate the γ-keto ester as a pale yellow oil .

Q. How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?